molecular formula C22H19FN2O2S2 B12135470 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12135470
M. Wt: 426.5 g/mol
InChI Key: UVZLOYPDBMHSAX-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure

Preparation Methods

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the furan-2-ylmethyl group: This step may involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the benzothieno[2,3-d]pyrimidine core.

    Attachment of the fluorobenzylsulfanyl group: This can be accomplished through a thiol-ene reaction where a 4-fluorobenzyl thiol reacts with an appropriate alkene derivative of the benzothieno[2,3-d]pyrimidine core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the furan ring, using reagents like halogens or hydrogen.

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with receptors: The compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways.

    Disrupting cellular processes: It can interfere with key cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.

Comparison with Similar Compounds

2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzothieno[2,3-d]pyrimidine ring. The unique combination of substituents in 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C22H19FN2O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN2O2S2/c23-15-9-7-14(8-10-15)13-28-22-24-20-19(17-5-1-2-6-18(17)29-20)21(26)25(22)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2

InChI Key

UVZLOYPDBMHSAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=C(C=C5)F

Origin of Product

United States

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